4-((4-chlorophenyl)sulfonyl)-N-(4-nitrophenyl)butanamide
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Description
4-((4-chlorophenyl)sulfonyl)-N-(4-nitrophenyl)butanamide, also known as CB-30872, is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential applications in various fields.
Scientific Research Applications
Tautomery and Acid-Base Properties
A study by Mahmudov et al. (2011) explored the structural, tautomeric, and acid-base properties of compounds closely related to 4-((4-chlorophenyl)sulfonyl)-N-(4-nitrophenyl)butanamide. The research used various spectroscopic techniques and potentiometry to understand these properties, which are crucial in determining the reactivity and potential applications of such compounds in scientific research (Mahmudov et al., 2011).
Pro-apoptotic Effects in Cancer Cells
A study by Cumaoğlu et al. (2015) focused on the synthesis of new sulfonamide derivatives, like 4-((4-chlorophenyl)sulfonyl)-N-(4-nitrophenyl)butanamide, and their pro-apoptotic effects on cancer cells. The study investigated the activation of apoptotic genes and the potential of these compounds in cancer therapy (Cumaoğlu et al., 2015).
Development of Thermally Stable Polymers
Research by Mehdipour-Ataei and Hatami (2007) involved the creation of new polymers using compounds structurally related to 4-((4-chlorophenyl)sulfonyl)-N-(4-nitrophenyl)butanamide. These studies contribute to the development of new materials with enhanced thermal stability, crucial for various industrial applications (Mehdipour‐Ataei & Hatami, 2007).
Environmental Pollutant Degradation
Zhuo et al. (2018) investigated the use of laccase enzymes for the degradation of environmental pollutants including chlorophenols and nitrophenols, substances structurally related to 4-((4-chlorophenyl)sulfonyl)-N-(4-nitrophenyl)butanamide. This study highlights the potential of biotechnological approaches in pollutant degradation (Zhuo et al., 2018).
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(4-nitrophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5S/c17-12-3-9-15(10-4-12)25(23,24)11-1-2-16(20)18-13-5-7-14(8-6-13)19(21)22/h3-10H,1-2,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKPMXWSPVYKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)sulfonyl)-N-(4-nitrophenyl)butanamide |
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